2-Benzyloxy-3-chlorophenylboronic acid pinacol ester 2-Benzyloxy-3-chlorophenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13776826
InChI: InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-11-8-12-16(21)17(15)22-13-14-9-6-5-7-10-14/h5-12H,13H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)OCC3=CC=CC=C3
Molecular Formula: C19H22BClO3
Molecular Weight: 344.6 g/mol

2-Benzyloxy-3-chlorophenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC13776826

Molecular Formula: C19H22BClO3

Molecular Weight: 344.6 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyloxy-3-chlorophenylboronic acid pinacol ester -

Specification

Molecular Formula C19H22BClO3
Molecular Weight 344.6 g/mol
IUPAC Name 2-(3-chloro-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-11-8-12-16(21)17(15)22-13-14-9-6-5-7-10-14/h5-12H,13H2,1-4H3
Standard InChI Key RAWZKYSXCUHVFJ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)OCC3=CC=CC=C3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)OCC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name 2-(3-chloro-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane delineates its structure . The core consists of a substituted phenyl ring with a chlorine atom at position 3 and a benzyloxy group at position 2. The boronic acid is stabilized as a pinacol ester, forming a 1,3,2-dioxaborolane ring with two geminal methyl groups. This configuration enhances stability while maintaining reactivity in cross-coupling reactions.

Key identifiers include:

PropertyValue
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)OCC3=CC=CC=C3
InChIKeyRAWZKYSXCUHVFJ-UHFFFAOYSA-N
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)OCC3=CC=CC=C3

Stability and Reactivity

Synthesis and Industrial Applications

Synthetic Pathways

The compound is typically synthesized via Suzuki-Miyaura coupling of 2-benzyloxy-3-chlorophenyl halides with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis . Alternative routes involve transesterification of boronic acids with pinacol, though this method is less common due to competing side reactions.

A critical step in its application is deprotection to regenerate the boronic acid. This is achieved through transesterification with diethanolamine followed by acidic hydrolysis, yielding the reactive boronic acid intermediate.

Role in Cross-Coupling Reactions

As a boron-containing reagent, it participates in key transformations:

  • Suzuki-Miyaura Coupling: Forms biaryl structures essential in drug candidates like kinase inhibitors .

  • Chan-Lam Coupling: Enables carbon-heteroatom bond formation with amines or thiols .

  • Miyaura Borylation: Transforms aryl halides into boronic esters for iterative synthesis .

Recent Advances and Research Directions

Iron-Catalyzed Coupling

Recent studies exploit iron catalysts for sustainable cross-coupling, reducing reliance on palladium . For instance, Shang et al. demonstrated iron-mediated C–H borylation using aryl boronic esters, offering cost-effective routes to polysubstituted arenes .

Photoredox Applications

Emerging photoredox strategies utilize boronic esters in radical cross-couplings. Lo et al. achieved functionalized olefin synthesis via visible-light-driven reactions, expanding access to stereochemically complex molecules .

Pharmaceutical Case Studies

In anticancer agent synthesis, this boronic ester enables precise installation of chloroaryl motifs. A 2024 study highlighted its use in constructing BTK inhibitors, where the chlorine atom enhances target binding affinity .

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